molecular formula C11H14ClNO2 B3372517 2-chloro-N-[(2-methoxyphenyl)methyl]propanamide CAS No. 923163-04-6

2-chloro-N-[(2-methoxyphenyl)methyl]propanamide

Cat. No.: B3372517
CAS No.: 923163-04-6
M. Wt: 227.69 g/mol
InChI Key: PZVWRBCZGOBMCY-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-methoxyphenyl)methyl]propanamide is a chloro-substituted propanamide derivative featuring a 2-methoxybenzyl group attached to the amide nitrogen.

Properties

IUPAC Name

2-chloro-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(12)11(14)13-7-9-5-3-4-6-10(9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVWRBCZGOBMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]propanamide typically involves the reaction of 2-methoxybenzylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-[(2-methoxyphenyl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target molecules, thereby increasing its potency.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Propanamide Derivatives

Compound Name Substituents Molecular Formula Key Applications/Properties References
2-Chloro-N-[(2-methoxyphenyl)methyl]propanamide Cl, 2-methoxybenzyl C₁₁H₁₄ClNO₂ Not reported; likely intermediate
2-Chloro-N-(4-methylphenyl)propanamide (CNMP) Cl, 4-methylphenyl C₁₀H₁₂ClNO Crystallization studies, API intermediate
3-Chloro-N-(4-methoxyphenyl)propanamide Cl, 4-methoxyphenyl C₁₀H₁₂ClNO₂ Crystal structure (amide resonance)
Metolachlor Cl, 2-ethyl-6-methylphenyl, methoxy C₁₅H₂₂ClNO₂ Herbicide (chiral agrochemical)
2-Chloro-N-(2-methylphenyl)propanamide Cl, 2-methylphenyl C₁₀H₁₂ClNO Pharmaceutical impurity

Key Observations :

  • Methoxy Position : The ortho-methoxy group in the target compound may sterically hinder intermolecular interactions compared to para-substituted analogs like 3-chloro-N-(4-methoxyphenyl)propanamide, which exhibits strong amide resonance and hydrogen bonding .
  • Solubility: CNMP (2-chloro-N-(4-methylphenyl)propanamide) demonstrates temperature-dependent solubility in solvents like toluene and acetone, with solubility decreasing at lower temperatures .

Crystallography and Solid-State Behavior

  • 3-Chloro-N-(4-methoxyphenyl)propanamide forms homodromic chains via N–H···O and C–H···O interactions, stabilizing its crystal lattice . The target compound’s ortho-methoxy group may disrupt such packing, leading to differences in melting points or crystallinity.
  • CNMP: Crystallizes in a monoclinic system with solvent-dependent morphology, critical for pharmaceutical formulation .

Pharmacological and Agrochemical Relevance

  • Metolachlor : A chiral herbicide where stereochemistry (s-metolachlor) enhances efficacy, underscoring the importance of substituent configuration .
  • N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : Exhibits anti-inflammatory activity, suggesting that methoxy and chloro groups synergize in bioactive molecules .
  • Toxicity : 2-Chloro-N-(2-methylphenyl)propanamide requires stringent handling due to respiratory risks, a common concern among chloro-propanamides .

Biological Activity

2-chloro-N-[(2-methoxyphenyl)methyl]propanamide, with the CAS number 923163-04-6, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12ClNO\text{C}_{11}\text{H}_{12}\text{Cl}\text{N}\text{O}

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound's structural features allow it to fit into active sites, modulating biological activity through competitive inhibition or allosteric modulation.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Several derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and Bacillus mycoides .
  • Antifungal Activity : The compound also demonstrates antifungal properties, with MIC values indicating effectiveness against strains such as C. albicans .

Cytotoxicity and Antitumor Activity

Research indicates that derivatives of this compound may possess cytotoxic effects on various cancer cell lines. In vivo studies have shown promising results in tumor growth inhibition, suggesting potential applications in cancer therapy .

Study 1: Antimicrobial Efficacy

A comprehensive study examined the antimicrobial efficacy of synthesized alkaloids, including derivatives similar to this compound. The results demonstrated that specific structural modifications significantly enhanced antibacterial and antifungal activities .

CompoundMIC (mg/mL)Activity Type
12a0.0195Antibacterial
150.0048Antifungal

Study 2: Antitumor Potential

In another study focusing on the antitumor potential of related compounds, significant in vivo responses were observed with doses around 12.5 mg/kg leading to increased apoptosis markers in treated mice .

CompoundDose (mg/kg)Response
S6431512.5PARP cleavage
2412.5Tumor regression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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